molecular formula C10H7F3N2 B1311227 5-(Trifluoromethyl)quinolin-8-amine CAS No. 483-69-2

5-(Trifluoromethyl)quinolin-8-amine

Cat. No.: B1311227
CAS No.: 483-69-2
M. Wt: 212.17 g/mol
InChI Key: KJLQGKLEIKGMCQ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)quinolin-8-amine is a fluorinated quinoline derivative with the molecular formula C10H7F3N2. This compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties. Fluorinated quinolines, including this compound, are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)quinolin-8-amine typically involves the reaction of 8-bromo-5-(trifluoromethyl)quinoline with benzophenone imine in the presence of cesium carbonate, palladium acetate, and xantphos in toluene . This method ensures the formation of the desired amine derivative with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)quinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in these reactions.

Major Products:

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Cross-Coupling Reactions:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)quinolin-8-amine involves its interaction with specific molecular targets. For instance, fluorinated quinolines are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The trifluoromethyl group enhances the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

  • 5,6,8-Trifluoroquinoline
  • 5,7,8-Trifluoroquinoline
  • 6-Trifluoromethyl-5,7,8-trifluoroquinoline

Comparison: 5-(Trifluoromethyl)quinolin-8-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it exhibits distinct properties that make it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(trifluoromethyl)quinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)9-6(7)2-1-5-15-9/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLQGKLEIKGMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438558
Record name 8-Quinolinamine, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-69-2
Record name 8-Quinolinamine, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar fashion using route 1 general procedure 4, 8-nitro-5-(trifluoromethyl)quinoline (Intermediate 33) (820 mg, 3.39 mmol), tin (II) chloride (1.93 g, 10.2 mmol) and 6 N HCl (10 drops) gave the title compound (615 mg, 85%) which was used in the next step without purification.
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.93 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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